molecular formula C11H15ClN4S2 B2719546 2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride CAS No. 2379946-32-2

2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride

Cat. No.: B2719546
CAS No.: 2379946-32-2
M. Wt: 302.84
InChI Key: FAHATDBMVNYQOS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride typically involves the reaction of piperazine with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazine ring. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and thiadiazine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-5-(thiophen-2-yl)-1,3,4-thiadiazole
  • 2-(Piperazin-1-yl)-5-(furan-2-yl)-6H-1,3,4-thiadiazine
  • 2-(Piperazin-1-yl)-5-(pyridin-2-yl)-6H-1,3,4-thiadiazine

Uniqueness

2-(Piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine hydrochloride is unique due to the specific arrangement of its functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S2.ClH/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15;/h1-2,7,12H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHATDBMVNYQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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